molecular formula C14H19N3 B13609426 2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole

2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole

Cat. No.: B13609426
M. Wt: 229.32 g/mol
InChI Key: RIJXXHJGMRWHFS-UHFFFAOYSA-N
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Description

2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole is a heterocyclic compound that features both a piperidine and a benzimidazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and benzimidazole rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine moiety. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole core. Subsequently, the piperidine ring can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Piperidin-2-yl)ethyl)-1h-benzimidazole: Similar structure but different substitution pattern.

    2-(2-(Piperidin-2-yl)ethyl)-1h-benzothiazole: Contains a benzothiazole ring instead of a benzimidazole ring.

    2-(2-(Piperidin-2-yl)ethyl)-1h-benzoxazole: Contains a benzoxazole ring instead of a benzimidazole ring

Uniqueness

2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole is unique due to the combination of the piperidine and benzimidazole rings, which may confer distinct biological activities and pharmacological properties. This combination is less common compared to other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

2-(2-piperidin-2-ylethyl)-1H-benzimidazole

InChI

InChI=1S/C14H19N3/c1-2-7-13-12(6-1)16-14(17-13)9-8-11-5-3-4-10-15-11/h1-2,6-7,11,15H,3-5,8-10H2,(H,16,17)

InChI Key

RIJXXHJGMRWHFS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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